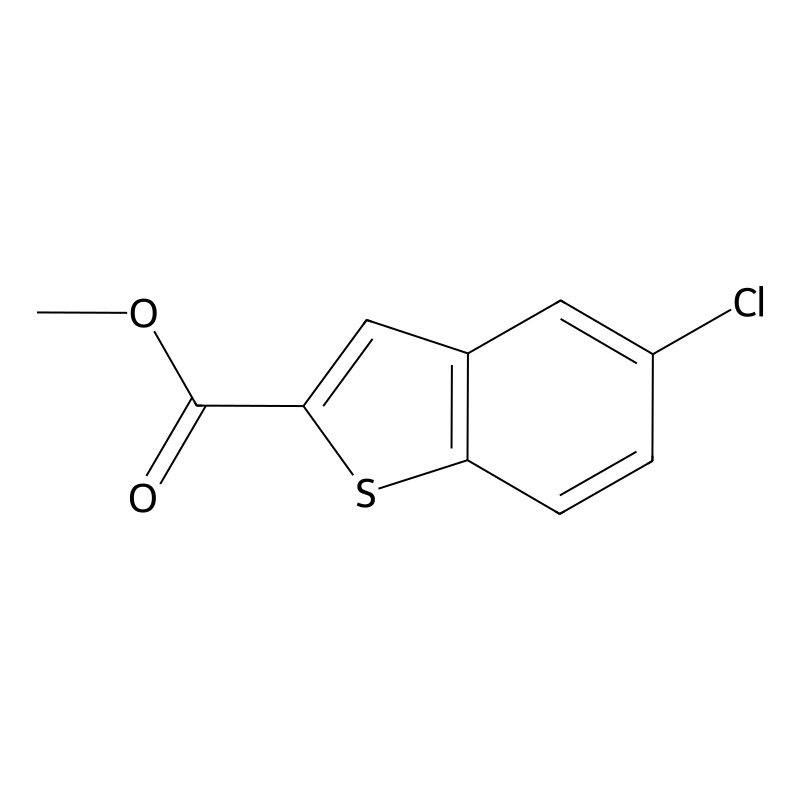

Methyl 5-chloro-1-benzothiophene-2-carboxylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis:

Methyl 5-chloro-1-benzothiophene-2-carboxylate is an organic compound synthesized through various methods. One common method involves the reaction of 5-chloro-2-thiophenecarboxylic acid with methyl iodide and a strong base like sodium hydride. []

Potential Applications:

Research suggests that Methyl 5-chloro-1-benzothiophene-2-carboxylate possesses various properties that make it potentially valuable in different scientific research applications. Here are some potential areas of exploration:

- Medicinal Chemistry: Studies have investigated the potential of Methyl 5-chloro-1-benzothiophene-2-carboxylate as a precursor for the synthesis of novel bioactive molecules with potential therapeutic applications. []

- Material Science: Research has explored the use of Methyl 5-chloro-1-benzothiophene-2-carboxylate in the development of new functional materials with specific properties, such as organic light-emitting diodes (OLEDs). []

- Organic Synthesis: Methyl 5-chloro-1-benzothiophene-2-carboxylate can serve as a valuable building block in organic synthesis due to its unique chemical structure and reactivity. []

Methyl 5-chloro-1-benzothiophene-2-carboxylate is an organic compound with the molecular formula and a molecular weight of approximately 226.68 g/mol. This compound features a benzothiophene core, which is a bicyclic structure consisting of a thiophene ring fused to a benzene ring, with a chlorine atom and a carboxylate ester group attached. The presence of these functional groups contributes to its chemical reactivity and biological properties, making it a subject of interest in various fields, including medicinal chemistry and materials science.

- Nucleophilic Substitutions: The chlorine atom can be substituted by nucleophiles, leading to the formation of new compounds.

- Ester Hydrolysis: Under acidic or basic conditions, the ester group can undergo hydrolysis to yield the corresponding carboxylic acid.

- Condensation Reactions: It can react with amines or other nucleophiles to form amides or other derivatives.

These reactions are essential for the synthesis of more complex molecules and for exploring its potential biological activities .

Research indicates that compounds related to methyl 5-chloro-1-benzothiophene-2-carboxylate exhibit various biological activities. For instance, derivatives of benzothiophene have shown antimicrobial properties, particularly against resistant strains of bacteria such as Staphylococcus aureus. The structural features of methyl 5-chloro-1-benzothiophene-2-carboxylate may contribute to its potential efficacy in pharmacological applications .

The synthesis of methyl 5-chloro-1-benzothiophene-2-carboxylate typically involves several steps:

- Starting Materials: The synthesis often begins with commercially available precursors such as chlorinated thiophenes.

- Reactions: The compound can be synthesized through methods like nucleophilic substitution reactions or condensation reactions involving thiophene derivatives.

- Purification: After the reaction, purification techniques such as recrystallization or chromatography are employed to isolate the desired product.

Specific methodologies may vary depending on the desired purity and yield .

Methyl 5-chloro-1-benzothiophene-2-carboxylate has several applications:

- Pharmaceuticals: It serves as an intermediate in the synthesis of bioactive compounds with potential therapeutic effects.

- Material Science: Its unique structure may be utilized in developing new materials with specific electronic or optical properties.

- Agriculture: Compounds derived from this structure may find applications as agrochemicals or pesticides due to their biological activity.

The versatility of this compound makes it valuable in both research and industrial applications .

Studies on methyl 5-chloro-1-benzothiophene-2-carboxylate often focus on its interactions with biological targets. These studies include:

- Binding Affinity Assessments: Evaluating how well the compound interacts with specific enzymes or receptors.

- Mechanistic Studies: Understanding the pathways through which it exerts its biological effects.

- Toxicological Evaluations: Assessing any potential adverse effects associated with its use.

Such interaction studies are crucial for determining the safety and efficacy of this compound in various applications .

Methyl 5-chloro-1-benzothiophene-2-carboxylate shares structural similarities with several other compounds. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Methyl 5-fluoro-1-benzothiophene-2-carboxylate | Similar benzothiophene core; fluorine instead of chlorine | Potentially different biological activities due to fluorine substitution |

| Methyl 5-bromo-1-benzothiophene-2-carboxylate | Bromine substitution on the benzothiophene core | May exhibit different reactivity profiles compared to chlorine |

| Ethyl 5-chloro-1-benzothiophene-2-carboxylate | Ethyl group instead of methyl | Altered solubility and reactivity characteristics |

These compounds highlight the diversity within the benzothiophene family while emphasizing the unique characteristics imparted by different halogen substitutions and functional groups .

Established Synthesis Pathways

Thiophene Cyclization Techniques

The synthesis of benzothiophene derivatives, including methyl 5-chloro-1-benzothiophene-2-carboxylate, relies heavily on established thiophene cyclization methodologies that have been extensively developed and optimized over recent decades [1] [2]. These cyclization approaches provide the fundamental benzothiophene core structure upon which subsequent functionalization can be performed.

Electrophilic Sulfur-Mediated Cyclization

Iodocyclization Pathways

Iodocyclization reactions have emerged as particularly valuable tools for the synthesis of thiophene derivatives [3]. The process involves the treatment of 1-mercapto-3-yn-2-ols with molecular iodine in acetonitrile at room temperature for approximately five hours [3]. This methodology achieves yields ranging from 65 to 88 percent and proceeds through a 5-endo-dig cyclization mechanism followed by dehydration and aromatization [3]. The iodine-induced cyclization provides a convenient route to 3-iodothiophenes, which can serve as valuable intermediates for subsequent cross-coupling reactions [3].

Base-Promoted Cyclization Strategies

Metal-free cyclization approaches have gained considerable attention due to their operational simplicity and environmental benefits [4]. Base-promoted propargyl-allenyl rearrangement followed by cyclization represents an efficient strategy for benzothiophene synthesis [4]. This methodology proceeds through the formation of allene intermediates that undergo intramolecular cyclization to generate the benzothiophene core structure [4]. The reaction demonstrates broad substrate scope and provides products in good yields under mild conditions [4].

Palladium-Catalyzed Heterocyclodehydration

Palladium-catalyzed heterocyclodehydration of 1-mercapto-3-yn-2-ols represents another established pathway for benzothiophene synthesis [3]. The reaction employs palladium iodide in conjunction with potassium iodide as the catalytic system, operating at temperatures between 50 and 100 degrees Celsius in methanol as the solvent [3]. This methodology achieves fair to high yields and proceeds through a 5-endo-dig intramolecular nucleophilic attack of the thiol group to the triple bond coordinated to the palladium center [3].

Table 1: Thiophene Cyclization Techniques and Reaction Parameters

| Reaction Type | Starting Material | Key Reagent/Catalyst | Reaction Conditions | Product Yield (%) | Reference |

|---|---|---|---|---|---|

| Electrophilic Sulfur Cyclization | 2-alkynylthioanisoles | dimethyl(thiodimethyl)sulfonium tetrafluoroborate | mild conditions, commercially available reagents | high yields | [2] |

| Iodocyclization | 1-mercapto-3-yn-2-ols | molecular iodine | acetonitrile, room temperature, 5 hours | 65-88 | [3] |

| Base-promoted Propargyl-Allenyl Rearrangement | propargyl alcohol derivatives | base catalyst | metal-free conditions | good yields | [4] |

| Palladium-catalyzed Heterocyclodehydration | 1-mercapto-3-yn-2-ols | palladium iodide/potassium iodide | 50-100°C in methanol | fair to high yields | [3] |

Esterification Optimization Strategies

The formation of the carboxylate ester functionality in methyl 5-chloro-1-benzothiophene-2-carboxylate requires careful optimization of esterification reaction conditions to achieve high yields and product purity [2] [5]. Various esterification methodologies have been developed and refined to address the specific challenges associated with benzothiophene carboxylic acid derivatives.

Fischer Esterification Optimization

The Fischer esterification reaction remains one of the most widely employed methods for ester synthesis, involving the acid-catalyzed reaction between carboxylic acids and alcohols [6] [7]. For benzothiophene carboxylic acids, optimization of reaction parameters significantly impacts the overall yield and efficiency [8]. The use of excess alcohol as both reactant and solvent, combined with elevated temperatures under reflux conditions, drives the equilibrium toward ester formation [8]. Research has demonstrated that employing one milliliter of concentrated sulfuric acid per gram of carboxylic acid, with extended reaction times of 24 hours, can achieve yields of up to 89 percent [8].

Temperature optimization plays a crucial role in Fischer esterification efficiency [9]. Increasing the temperature from 50 to 100 degrees Celsius significantly enhances the reaction rate by increasing the rate constant according to the Arrhenius equation [9]. However, excessive temperatures may lead to side reactions and catalyst degradation, necessitating careful balance between reaction rate and selectivity [9]. The optimal temperature range for most benzothiophene esterifications falls between 80 and 100 degrees Celsius [9].

Alternative Esterification Methodologies

Trimethylchlorosilane-mediated esterification has emerged as a valuable alternative to traditional Fischer esterification [10]. This methodology operates under mild conditions at room temperature and achieves good to excellent yields [10]. The reaction involves the treatment of carboxylic acids with trimethylchlorosilane in methanol, providing a convenient and efficient route to methyl esters [10]. This approach offers several advantages, including operational simplicity, mild reaction conditions, and reduced formation of unwanted byproducts [10].

Palladium-Catalyzed Carbonylative Esterification

Palladium-catalyzed carbonylative approaches provide direct access to benzothiophene carboxylic esters from readily available aryl halide precursors [11] [12]. The reaction employs palladium iodide and potassium iodide as the catalytic system under carbon monoxide atmosphere [11] [12]. This methodology operates at temperatures between 80 and 100 degrees Celsius and achieves high yields of the desired ester products [11] [12]. The catalytic system demonstrates excellent recyclability, with the palladium catalyst dissolved in ionic liquid phases that can be reused multiple times without significant loss of activity [11] [12].

Microwave-Assisted Esterification

Microwave-assisted Fischer esterification has gained attention as a method for reducing reaction times while maintaining high yields [13]. This approach employs sealed-vessel microwave conditions that enable rapid heating and enhanced mass transfer [13]. The methodology demonstrates particular effectiveness for substituted benzoic acid derivatives, achieving enhanced yields compared to conventional heating methods [13]. The reduced reaction times, from hours to minutes, make this approach attractive for both laboratory-scale synthesis and potential industrial applications [13].

Table 2: Esterification Optimization Strategies and Reaction Parameters

| Method | Catalyst/Reagent | Temperature (°C) | Reaction Time | Typical Yield (%) | Advantages | Reference |

|---|---|---|---|---|---|---|

| Fischer Esterification (Standard) | sulfuric acid/hydrochloric acid | 50-100 | 6-24 hours | 25-35 (poor optimization) | simple, established method | [6] [7] |

| Fischer Esterification (Optimized) | sulfuric acid (excess), large alcohol excess | 80 (reflux) | 24 hours | 89 (optimized) | improved yields with optimization | [8] |

| Trimethylchlorosilane Method | trimethylchlorosilane/methanol | room temperature | 12-24 hours | good to excellent | mild conditions, convenient | [10] |

| Palladium-catalyzed Carbonylative Approach | palladium iodide/potassium iodide system | 80-100 | 24-36 hours | high yields | recyclable catalyst system | [11] [12] |

| Microwave-assisted Fischer Esterification | sulfuric acid under microwave | sealed vessel conditions | minutes to hours | enhanced yields | reduced reaction times | [13] |

Advanced Functionalization Approaches

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis and functionalization of benzothiophene derivatives, providing powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds [12] [14]. These methodologies enable the introduction of diverse functional groups at specific positions of the benzothiophene scaffold, facilitating the synthesis of complex molecular architectures.

Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura reaction represents one of the most versatile and widely employed cross-coupling methodologies for benzothiophene functionalization [5] [15]. This palladium-catalyzed reaction couples organoboron compounds with aryl or heteroaryl halides to form carbon-carbon bonds [5]. The general mechanism involves oxidative addition of the halide to palladium(0), transmetalation with the organoboron species, and reductive elimination to form the coupled product [5]. For benzothiophene derivatives, the reaction demonstrates excellent functional group tolerance and high yields [15].

The optimization of Suzuki-Miyaura coupling conditions for benzothiophene substrates has been extensively studied [15]. The use of palladium acetate with RuPhos ligand in the presence of sodium carbonate base in ethanol at 85 degrees Celsius for 12 hours achieves excellent results [15]. For example, the coupling of 4-bromobenzonitrile with potassium furan-2-yltrifluoroborate yields 4-(furan-2-yl)benzonitrile in 91 percent yield [15]. The reaction demonstrates broad substrate scope, accommodating various electronic and steric environments [15].

Sonogashira Coupling Methodology

Sonogashira coupling reactions provide efficient access to alkynyl-substituted benzothiophenes [16] [17]. This palladium-catalyzed reaction couples terminal alkynes with aryl or vinyl halides in the presence of a copper co-catalyst [16]. For benzothiophene substrates, the reaction has been successfully applied to synthesize 2-substituted benzothiophenes from 2-iodothiophenol and phenylacetylene derivatives [16]. The methodology achieves moderate to good yields (up to 87 percent) and demonstrates regioselectivity in the formation of the desired products [16].

The development of microwave-enhanced Sonogashira coupling has significantly improved reaction efficiency [17]. Microwave irradiation enables rapid heating and enhanced mass transfer, reducing reaction times from hours to minutes [17]. The methodology has been successfully applied to aryl iodides, bromides, triflates, and chlorides, as well as pyridine and thiophene derivatives [17]. Excellent yields (80-95 percent) are obtained for substrates containing diverse substituents in various positions [17].

Cross-Dehydrogenative Coupling Strategies

Palladium-catalyzed cross-dehydrogenative coupling represents an atom-economical approach to benzothiophene synthesis [18]. This methodology enables the direct coupling of two carbon-hydrogen bonds without the need for pre-functionalized substrates [18]. The reaction proceeds through the oxidative activation of carbon-hydrogen bonds, followed by cross-coupling to form new carbon-carbon bonds [18]. This approach has been successfully applied to the synthesis of benzothiophenes from 4-arylthiocoumarins and pyrones [18].

Carbon-Hydrogen Activation and Arylation

Direct carbon-hydrogen activation and arylation of benzothiophenes has emerged as a powerful methodology for late-stage functionalization [19]. This approach enables the selective arylation of benzothiophenes at the C2 position under mild reaction conditions [19]. The reaction operates at near room temperature and achieves excellent regioselectivity (97:3 C2/C3 ratio) [19]. The methodology demonstrates broad substrate scope, accommodating both electron-rich and electron-poor iodoarenes [19]. Functional groups such as alcohols, aldehydes, and ketones are well-tolerated under the mild reaction conditions [19].

Table 3: Palladium-Catalyzed Cross-Coupling Reactions and Applications

| Coupling Type | Catalyst System | Coupling Partners | Reaction Conditions | Product Yield (%) | Selectivity/Features | Reference |

|---|---|---|---|---|---|---|

| Suzuki-Miyaura Coupling | palladium acetate/RuPhos | aryl halides + boronic acids/esters | sodium carbonate, ethanol, 85°C, 12h | 91 (for 4-(furan-2-yl)benzonitrile) | excellent functional group tolerance | [15] |

| Sonogashira Coupling | palladium(II) catalyst | 2-iodothiophenol + phenylacetylene | moderate temperatures | moderate to good (up to 87) | regioselective synthesis | [16] |

| Cross-dehydrogenative Coupling | palladium-catalyzed | 4-arylthiocoumarins + pyrones | oxidative conditions | good yields | convergent, atom-economic | [18] |

| Carbon-Hydrogen Activation/Arylation | palladium catalyst with base | benzothiophenes + iodoarenes | near room temperature to 50°C | good to excellent yields | high C2/C3 regioselectivity | [19] |

Nucleophilic Substitution at Chlorinated Position

The chlorine substituent at the 5-position of methyl 5-chloro-1-benzothiophene-2-carboxylate provides a reactive site for nucleophilic substitution reactions, enabling further structural diversification and functionalization [1] [16]. The reactivity of the chlorinated position depends on various factors, including the electronic nature of the substrate, the nucleophile employed, and the reaction conditions.

Mechanism and Reactivity Patterns

Nucleophilic substitution at the chlorinated position of benzothiophenes typically proceeds through either nucleophilic aromatic substitution (addition-elimination mechanism) or direct substitution pathways [20]. The electron-withdrawing nature of the carboxylate ester group enhances the electrophilicity of the aromatic system, facilitating nucleophilic attack [20]. The presence of the sulfur heteroatom further modulates the electronic properties of the benzothiophene ring, influencing the regioselectivity and reaction rates [20].

Studies on aromatic nucleophilic substitution reactions of 3-nitro-2-substituted thiophenes with various nucleophiles have provided insights into the reactivity patterns [20]. The reactions follow first-order kinetics in both substrate and nucleophile, proceeding via the generally accepted attachment-detachment mechanism with the formation of the first transition state as the rate-determining step [20]. The logarithmic relative kinetic constants correlate well with Hammett-type relationships, indicating regular changes in transition state structure as reactivity varies [20].

Suzuki-Miyaura Coupling at Chlorinated Positions

The chlorine substituent in benzothiophene derivatives can serve as a coupling partner in Suzuki-Miyaura reactions [21] [22]. The methodology enables the replacement of chlorine with various aryl groups, providing access to diversely substituted benzothiophenes [21]. For example, C3-chlorinated benzothiophene derivatives can be coupled with phenylboronic acid under standard Suzuki-Miyaura conditions to yield the corresponding arylated products [21]. This approach demonstrates the synthetic utility of chlorinated benzothiophenes as versatile intermediates for further functionalization [22].

Direct Nucleophilic Substitution Reactions

Chlorosulfonyl-substituted benzothiophenes undergo nucleophilic substitution reactions with various nucleophiles, including amines and alcohols . The reaction proceeds through direct nucleophilic attack at the electrophilic carbon bearing the chlorine substituent . The chlorosulfonyl group serves as an excellent leaving group, facilitating substitution under mild conditions . This methodology provides access to sulfonamide and sulfonate ester derivatives, which are valuable intermediates in pharmaceutical chemistry .

Metal-Free Functionalization Approaches

Metal-free nucleophilic substitution reactions offer environmentally benign alternatives to transition metal-catalyzed processes [24]. Benzothiophene sulfoxides undergo regioselective C3-functionalization through interrupted Pummerer reactions with various nucleophiles [24]. This methodology enables the coupling of phenols, allyl silanes, and propargyl silanes with benzothiophene sulfoxides under mild conditions [24]. The reaction proceeds through the activation of the sulfur-oxygen bond, followed by charge-accelerated sigmatropic rearrangement to form new carbon-carbon bonds [24].

Halogenation and Subsequent Substitution

The selective halogenation of benzothiophenes at specific positions enables subsequent nucleophilic substitution reactions [21]. Sodium hypochlorite pentahydrate has been employed for the C3-chlorination of C2-substituted benzothiophene derivatives [21]. The chlorination occurs in aqueous acetonitrile at temperatures between 65 and 75 degrees Celsius, providing the corresponding C3-halogenated products in yields ranging from 30 to 65 percent [21]. The mechanism involves the formation of a hypochlorous acidium ion that generates a chloronium ion intermediate, leading to regioselective chlorination [21].

Table 4: Nucleophilic Substitution Reactions at Chlorinated Positions

| Substrate Type | Nucleophile | Reaction Conditions | Mechanism | Selectivity | Applications | Reference |

|---|---|---|---|---|---|---|

| C3-chlorinated benzothiophenes | phenylboronic acid (Suzuki coupling) | standard Suzuki-Miyaura conditions | oxidative addition/reductive elimination | regioselective | further functionalization | [21] [22] |

| Chlorosulfonyl benzothiophenes | amines, alcohols | presence of base | direct nucleophilic substitution | position-selective | pharmaceutical intermediates | |

| 3-nitro-2-substituted thiophenes | substituted anilines | methanol, 0-40°C | attachment-detachment mechanism | first-order kinetics | structure-reactivity studies | [20] |

| Benzothiophene sulfoxides | phenols, allyl/propargyl silanes | mild conditions, metal-free | interrupted Pummerer reaction | C3-regioselective | carbon-carbon bond formation | [24] |